2-Butylpyridine hydrochloride

Description

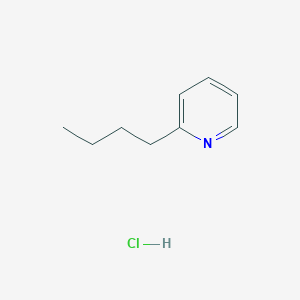

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-butylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h4-5,7-8H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRCZPBHVQPWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butylpyridine Hydrochloride and Its Derivatives

Classical Synthetic Routes and Refinements

Traditional methods for synthesizing 2-alkylpyridines like 2-butylpyridine (B1583359) have been foundational in heterocyclic chemistry. These routes often involve direct functionalization of the pyridine (B92270) ring or the construction of the ring itself from acyclic precursors.

Direct Halogenation Approaches Utilizing Halogenating Agents and Catalysts

Direct halogenation of the pyridine ring is generally challenging due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic substitution. When reactions do occur, they typically favor substitution at the 3- and 5-positions rather than the desired 2-position.

A more effective classical approach for direct alkylation involves the use of organometallic reagents. For instance, the reaction of pyridine with butyllithium (B86547) can lead to the formation of a lithiated intermediate, which can then be further manipulated. However, the most direct and common classical methods for introducing an alkyl group at the 2-position rely on nucleophilic substitution pathways starting with a pre-functionalized pyridine ring.

Nucleophilic Substitution Pathways on Pyridine Derivatives

A highly effective and widely used method for the synthesis of 2-butylpyridine is the nucleophilic substitution on a pyridine ring bearing a leaving group at the 2-position. wikipedia.org This typically involves the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with a butyl-containing organometallic reagent. researchgate.net

Commonly employed organometallic reagents include Grignard reagents (e.g., butylmagnesium bromide) and organolithium reagents (e.g., n-butyllithium). acs.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or through metal-halogen exchange followed by a coupling reaction. The choice of catalyst, often a transition metal complex like those of palladium or nickel, can significantly influence the reaction's efficiency and yield. researchgate.netresearchgate.net Lewis acids can also be used to activate the pyridine ring for nucleophilic substitution. bath.ac.uk

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Bromopyridine | Butylmagnesium Bromide | Nickel Catalyst | 2-Butylpyridine |

| 2-Chloropyridine | n-Butyllithium | Hexane, -78 °C | 2-Butylpyridine |

| 2-Iodopyridine | Sodium Phenoxide | Microwave, DMSO | 2-Phenoxypyridine |

The reactivity of halopyridines in these reactions often follows the trend I > Br > Cl > F, consistent with the leaving group's ability. sci-hub.se

Reduction of Pyridinium (B92312) Ions

Another classical route involves the functionalization of pyridine via the formation and subsequent reduction of a pyridinium salt. rsc.orgnih.gov In this multi-step process, pyridine is first N-alkylated or N-acylated to form a pyridinium salt. This activation makes the pyridine ring more susceptible to nucleophilic attack.

The pyridinium salt is then treated with a butyl nucleophile, such as butylmagnesium bromide. The nucleophile adds to the 2-position of the ring, forming a dihydropyridine (B1217469) intermediate. This intermediate is not aromatic and is typically oxidized in a subsequent step to restore the aromaticity of the pyridine ring, yielding 2-butylpyridine. A DFT study has shown that the photochemical reaction of an N-butylpyridinium salt with a hydroxide (B78521) anion can proceed through a Dewar isomer intermediate. researchgate.net

Cyclization Reactions for Pyridine Ring Formation

Instead of modifying a pre-existing pyridine ring, 2-butylpyridine derivatives can be synthesized by constructing the heterocyclic ring from acyclic precursors. thieme-connect.de Various condensation reactions, such as the Hantzsch pyridine synthesis or related multicomponent reactions, can be adapted for this purpose.

In a typical approach, a β-ketoester, an aldehyde, and an ammonia (B1221849) source are condensed to form a dihydropyridine, which is then oxidized to the corresponding pyridine. To synthesize a 2-butylpyridine derivative, one of the starting materials must contain the butyl group. For example, a ketone bearing a butyl group can be used as a key building block in the cyclization process. These methods offer a high degree of flexibility for creating variously substituted pyridines. rsc.orgrsc.org

Green Chemistry Approaches in 2-Butylpyridine Hydrochloride Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comsemanticscholar.org

Solvent-Free and Environmentally Benign Media Synthesis

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of pyridine derivatives, several greener alternatives have been explored:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.netresearchgate.net This technique has been successfully applied to nucleophilic substitution reactions on halopyridines and for the synthesis of various N-alkyl-2-pyridones. nih.govnih.govmdpi.com

Flow Chemistry: Performing reactions in continuous flow systems offers significant advantages in terms of safety, scalability, and control over reaction parameters. durham.ac.ukflinders.edu.au The α-methylation of pyridines has been demonstrated in a continuous flow setup using a packed-bed reactor with a Raney® nickel catalyst, providing a greener alternative to traditional batch methods. nih.govmdpi.comresearchgate.net This approach minimizes waste and allows for safer handling of reagents.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water or deep eutectic solvents, is a major goal of green chemistry. ekb.eg The synthesis of quinoxalines and dihydropyrazines has been achieved in high yields by reacting diamines and dicarbonyl compounds in water without a catalyst, showcasing the potential for aqueous media in heterocyclic synthesis. semanticscholar.org

By incorporating these green chemistry principles, the synthesis of 2-butylpyridine and its hydrochloride salt can be made more sustainable and efficient.

Microwave-Assisted and Ultrasound-Promoted Synthesis Protocols

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and ultrasonication to accelerate reaction rates and improve yields. These methods offer significant advantages over conventional heating by providing uniform and rapid heating, leading to shorter reaction times and often cleaner reaction profiles.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid synthesis of heterocyclic compounds, including pyridine derivatives. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and increase product yields. For instance, a versatile route for the synthesis of 2-long alkyl chain substituted azole[4,5-b]pyridines has been developed using microwave-assisted combinatorial synthesis. This high-throughput approach allows for the creation of a 40-membered library of compounds, demonstrating the efficiency of this technique for generating diverse molecular scaffolds. nih.gov While specific examples for 2-butylpyridine are not extensively detailed, the principles can be readily applied. The synthesis of various 2-pyridone derivatives has also been successfully achieved under microwave irradiation, highlighting the broad applicability of this method for pyridine chemistry. doaj.orgresearchgate.net

A proposed general reaction for the microwave-assisted synthesis of a 2-alkylpyridine derivative is the Hantzsch pyridine synthesis, where a β-ketoester, an aldehyde (e.g., valeraldehyde (B50692) for the butyl side chain), and ammonia are reacted in a one-pot setup under microwave irradiation. This method often leads to higher yields and shorter reaction times compared to conventional heating.

Ultrasound-Promoted Synthesis:

Ultrasonic irradiation provides an alternative green chemistry approach for organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly enhance reaction rates. jocpr.com This technique has been successfully employed in the synthesis of various heterocyclic compounds. For example, the efficient multicomponent synthesis of thiazolidinones from 2-aminopyridine (B139424) has been reported under ultrasound irradiation, achieving good yields in short reaction times. nih.gov The synthesis of pyridin-2(1H)-one derivatives has also been accomplished through a four-component, one-pot reaction under ultrasonic irradiation, offering a facile and efficient protocol. researchgate.net

The application of ultrasound in the synthesis of pyrimidine (B1678525) derivatives has been extensively reviewed, showcasing the advantages of this method in terms of reduced reaction times and increased yields. nih.gov These examples suggest that ultrasound-promoted synthesis is a viable and efficient method for the preparation of 2-butylpyridine and its derivatives, likely proceeding through similar reaction pathways as conventional methods but with enhanced efficiency.

Table 1: Comparison of Microwave-Assisted and Ultrasound-Promoted Synthesis of Pyridine Derivatives

| Feature | Microwave-Assisted Synthesis | Ultrasound-Promoted Synthesis |

| Energy Source | Microwave Irradiation | High-frequency Sound Waves |

| Mechanism | Dielectric heating | Acoustic cavitation |

| Reaction Time | Typically minutes | Minutes to hours |

| Yields | Generally high | Often improved over conventional methods |

| Advantages | Rapid, uniform heating; high efficiency | Energy efficient, milder conditions |

| Representative Application | Combinatorial synthesis of azole[4,5-b]pyridines nih.gov | One-pot synthesis of pyridin-2(1H)-ones researchgate.net |

Catalytic Methodologies for Sustainable Production (e.g., Renewable Catalysts, Metal-Free Conditions)

The development of sustainable synthetic methods is a cornerstone of modern green chemistry. This involves the use of renewable catalysts and the avoidance of toxic and expensive heavy metals, leading to more environmentally benign and economically viable processes.

Renewable and Heterogeneous Catalysts:

The use of solid acid catalysts, such as zeolites and heteropoly acids, offers a green alternative to traditional homogeneous catalysts. These materials are often reusable, easily separated from the reaction mixture, and can exhibit high catalytic activity and selectivity. rsc.orgmdpi.com For the synthesis of alkylpyridines, various solid catalysts have been explored. For instance, the gas-phase condensation of acetone, formaldehyde, and ammonia over a modified ZSM-5 zeolite catalyst has been shown to produce pyridine and picolines. While not directly producing 2-butylpyridine, this demonstrates the potential of zeolites in pyridine synthesis.

Metal-Free Conditions:

The development of metal-free catalytic systems is highly desirable to avoid the environmental and economic issues associated with transition metals. Recent advancements have led to the development of efficient metal-free protocols for the synthesis of N-heterocycles. For example, an environmentally benign, metal-free approach for the synthesis of 2,4,5-trisubstituted pyrimidines has been developed using α-aryl-β,β-ditosyloxy ketones as precursors. rsc.org This strategy offers operational simplicity and high regioselectivity.

Furthermore, the selective synthesis of pyridyl pyridones and oxydipyridines has been achieved through a transition-metal-free hydroxylation and arylation of 2-fluoropyridine (B1216828) derivatives. rsc.org These examples highlight the growing trend towards the development of metal-free synthetic methodologies for pyridine-containing compounds, which can be adapted for the synthesis of this compound.

Table 2: Examples of Sustainable Catalytic Methodologies for Pyridine Synthesis

| Catalyst/Condition | Reactants | Product | Key Advantage | Reference |

| Modified ZSM-5 Zeolite | Acetone, Formaldehyde, Ammonia | Pyridine, Picolines | Reusable heterogeneous catalyst | (General knowledge) |

| Metal-Free | α-Aryl-β,β-ditosyloxy ketones, Guanidine | 2,4,5-Trisubstituted Pyrimidines | Avoids transition metal contamination | rsc.org |

| Metal-Free | 2-Fluoropyridines | Pyridyl Pyridones | High selectivity and yields | rsc.org |

Stereoselective Synthesis of Chiral 2-Butylpyridine Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. This section focuses on the asymmetric synthesis and chiral resolution techniques for obtaining chiral 2-butylpyridine derivatives.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly. This is often achieved using chiral catalysts or auxiliaries that can control the stereochemical outcome of a reaction.

Asymmetric Hydrogenation:

One of the most powerful methods for creating chiral centers is the asymmetric hydrogenation of prochiral substrates. For the synthesis of chiral 2-alkylpyridines, the asymmetric hydrogenation of the corresponding pyridine ring or a pre-functionalized derivative is a key strategy. Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been developed to produce chiral piperidines with high enantioselectivity. dicp.ac.cn For instance, using an iridium catalyst with a chiral ligand like (R)-SynPhos, N-benzyl-2-phenylpyridinium bromide can be hydrogenated to the corresponding piperidine (B6355638) with 92% enantiomeric excess (ee). dicp.ac.cn While this provides a chiral piperidine, subsequent aromatization would be required to obtain the chiral pyridine.

A more direct approach involves the asymmetric hydrogenation of 2-alkylpyridines themselves. Ruthenium-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes has been reported to be highly efficient, providing a route to chiral 2-alkylpyridine derivatives. nih.gov Rhodium catalysts, such as [Rh(COD)Binapine]BF4, have also been successfully employed for the asymmetric hydrogenation of 2-pyridine ketones, affording chiral 2-pyridyl alcohols with excellent enantioselectivities (up to 99% ee). researchgate.net

Enantioselective Alkylation:

Direct enantioselective α-alkylation of 2-alkylpyridines offers a straightforward method to introduce chirality at the carbon adjacent to the pyridine ring. This has been successfully achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov This method avoids the need for pre-functionalization of the substrate. For example, the enantioselective benzylation of 2-ethylpyridine (B127773) can be achieved with good yield and enantiomeric ratio. nih.gov The concept of latent pronucleophiles has also been applied to the Lewis base-catalyzed allylation of picolines and quinaldines, providing enantioenriched products. rsc.org

Table 3: Asymmetric Synthesis Strategies for Chiral 2-Alkylpyridine Derivatives

| Strategy | Catalyst/Reagent | Substrate | Product | Enantioselectivity (ee/er) | Reference |

| Asymmetric Hydrogenation | [Ir(cod)Cl]₂/(R)-SynPhos | N-Benzyl-2-phenylpyridinium bromide | (S)-N-Benzyl-2-phenylpiperidine | 92% ee | dicp.ac.cn |

| Asymmetric Hydrogenation | [Rh(COD)Binapine]BF₄ | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | up to 99% ee | researchgate.net |

| Enantioselective Alkylation | Chiral Lithium Amide | 2-Ethylpyridine | Chiral 2-(1-phenylpropyl)pyridine | 85:15 er | nih.gov |

| Enantioselective Allylation | Chiral Lewis Base | Silylated 2-picoline | Chiral allylated 2-picoline derivative | up to 94:6 er | rsc.org |

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. Common methods include crystallization of diastereomeric salts and enzymatic kinetic resolution.

Crystallization of Diastereomeric Salts:

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org Lipases are commonly used enzymes for the resolution of alcohols and esters. For example, the enzymatic kinetic resolution of 2-(pyridin-x-yl)but-3-yn-2-ols has been studied using various recombinant lipases, achieving high conversions and excellent enantiomeric excesses of the corresponding esters. researchgate.net Similarly, the enzymatic kinetic resolution of 2-piperidineethanol (B17955) has been accomplished, providing access to enantiopure starting material for the synthesis of alkaloids. mdpi.com Chemoenzymatic dynamic kinetic resolution, which combines an enzymatic resolution with in-situ racemization of the unreacted enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov This approach has been successfully applied to the resolution of atropisomeric 2-(quinolin-8-yl)benzylalcohols. nih.gov

Table 4: Chiral Resolution Techniques for 2-Alkylpyridine Derivatives and Analogs

| Technique | Resolving Agent/Enzyme | Substrate | Outcome | Key Advantage | Reference |

| Crystallization | Chiral Acids (e.g., Tartaric Acid) | Racemic 2-Alkylpyridines | Separation of Diastereomeric Salts | Well-established, scalable | wikipedia.org |

| Enzymatic Kinetic Resolution | Recombinant Lipases | Racemic 2-(Pyridin-x-yl)but-3-yn-2-ols | Enantioenriched esters and unreacted alcohols | High enantioselectivity | researchgate.net |

| Enzymatic Kinetic Resolution | Lipases | Racemic 2-Piperidineethanol | Enantiopure (R)- and (S)-2-piperidineethanol | Access to valuable chiral building blocks | mdpi.com |

| Chemoenzymatic DKR | Lipase and Ru catalyst | Racemic 2-(Quinolin-8-yl)benzylalcohols | Enantioenriched acetates | High theoretical yield (up to 100%) | nih.gov |

Reaction Mechanisms and Mechanistic Investigations Involving 2 Butylpyridine Hydrochloride

Role as Proton Scavenger and Mild Base in Organic Transformations

The free base form, 2-butylpyridine (B1583359), serves as a mild base and proton scavenger in various organic transformations. Its basicity is a result of a delicate balance between electronic and steric effects. Alkyl groups are electron-donating by induction, which increases the electron density on the pyridine (B92270) nitrogen, thereby enhancing its basicity compared to the parent pyridine. However, the bulky butyl group adjacent to the nitrogen atom introduces steric hindrance, which can impede the approach of a proton and affect the solvation of the resulting pyridinium (B92312) cation. stackexchange.comcdnsciencepub.comfiveable.me

This steric hindrance makes 2-butylpyridine a "non-nucleophilic" base in many contexts. While it is capable of abstracting a proton (acting as a Brønsted-Lowry base), its steric bulk prevents it from readily participating in nucleophilic attack (acting as a Lewis base) on electrophilic centers like carbon atoms. wikipedia.org This property is highly valuable in reactions where a base is needed to neutralize acid byproducts, but nucleophilic side reactions must be avoided.

The influence of steric hindrance on basicity is well-documented in substituted pyridines. For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine (B51100) is significantly lower than that of pyridine, despite having two electron-donating groups, because the extreme steric bulk severely hinders protonation and solvation of the cation. stackexchange.comcdnsciencepub.com While less extreme, the 2-butyl group similarly modulates the basicity and nucleophilicity of the pyridine nitrogen.

| Compound | pKa of Conjugate Acid | Key Feature |

|---|---|---|

| Pyridine | ~5.2 | Parent compound |

| 2-Methylpyridine (α-Picoline) | ~5.9 | Increased basicity from inductive effect |

| 2,6-Dimethylpyridine (2,6-Lutidine) | ~6.6 | Further increased inductive effect |

| 2,6-Di-tert-butylpyridine | ~3.6 (in 50% aq. ethanol) | Basicity drastically reduced by steric hindrance stackexchange.com |

Mechanisms of C-H Activation and Functionalization, Including Ortho-C-H Functionalization

Pyridine and its derivatives are cornerstone substrates in the field of transition-metal-catalyzed C-H bond activation, where the nitrogen atom acts as an effective directing group. nih.gov This strategy allows for the selective functionalization of otherwise inert C-H bonds, typically at the ortho position. nih.gov Although much of the literature focuses on 2-phenylpyridine, the mechanism is applicable to 2-alkylpyridines like 2-butylpyridine.

The generally accepted mechanism for ortho-C-H arylation, for example, involves several key steps:

Coordination : The pyridine nitrogen coordinates to a transition metal center (e.g., Palladium(II), Ruthenium(II)). rsc.orgyoutube.com

C-H Activation/Cleavage : The metal center then activates a nearby C-H bond. This step is often the rate-determining step of the reaction. acs.org A common pathway for this is a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a base (often a carboxylate ligand on the metal), leading to the formation of a stable five-membered cyclometalated intermediate. youtube.comrsc.org

Oxidative Addition/Transmetalation : The arylating agent (e.g., an aryl halide or organoboron compound) delivers the aryl group to the metal center.

Reductive Elimination : The newly formed aryl group and the pyridyl group couple, forming a new C-C bond and regenerating the active catalyst. youtube.com

This chelation-assisted strategy provides high regioselectivity for the ortho position, as the geometry of the cyclometalated intermediate strongly favors functionalization at the C-H bond adjacent to the directing group. nih.govnih.gov

Intermediates and Transition States in Derivatization Reactions

The key intermediate in the C-H functionalization of 2-substituted pyridines is the cyclometalated complex . rsc.orgnih.gov For 2-butylpyridine, this would be a five-membered ring containing the metal, the pyridine nitrogen, the C2 carbon, the ortho-carbon (C3), and the ortho-hydrogen that has been activated. Density Functional Theory (DFT) calculations on related systems, such as 2-phenylpyridine, have been used to model the transition states and intermediates of the C-H activation step, confirming the favorability of the CMD pathway and estimating the energy barriers involved. rsc.orgrsc.orgresearchgate.net

Beyond C-H activation, mechanistic investigations of other derivatization reactions of substituted pyridines have identified different types of reactive intermediates. For example, studies on the photocyclization of 2-benzoylpyridine, a structurally related compound, have utilized time-resolved spectroscopy to identify short-lived intermediates. nih.govhku.hk Upon photoexcitation, the reaction proceeds through a triplet excited state, leading to the formation of a cis triplet biradical and a cis singlet zwitterionic species as key intermediates in the cyclization process. nih.govhku.hk In some cases, a photocyclised radical anion has also been observed. nih.gov These studies highlight the complex mechanistic pathways available to substituted pyridines and the sophisticated techniques used to investigate them.

Influences of Steric Hindrance on Reaction Pathways and Selectivity

The steric bulk of the 2-butyl group exerts a significant influence on the reaction mechanisms involving 2-butylpyridine. researchgate.net Steric effects can impact reaction rates, selectivity, and even the stability of intermediates. fiveable.mersc.org

Regioselectivity : In C-H activation reactions, the directing group typically ensures high selectivity for the ortho position. However, steric hindrance can play a role when multiple reaction sites are available. For substrates that are already substituted, the catalyst will preferentially activate the less sterically hindered C-H bond. rsc.org The butyl group in 2-butylpyridine would sterically disfavor any subsequent functionalization at the C3 position if an alternative, more accessible site were present on a different part of the molecule.

Basicity and Nucleophilicity : As discussed in section 3.1, steric hindrance reduces the effective basicity and nucleophilicity of the nitrogen atom. stackexchange.com This can be advantageous in preventing unwanted side reactions, such as the quaternization of the nitrogen or its coordination to Lewis acidic reagents in the reaction mixture. wikipedia.org The decreased Lewis basicity can also affect the equilibrium of the initial coordination step in catalytic cycles. researchgate.net Studies on cadmium(II) complexes with 2-substituted pyridines have shown that the formation constants of these complexes are lowered by the steric hindrance of the substituents. rsc.org This effect is primarily caused by a decrease in entropy due to the restricted rotation of the coordinated pyridine ligand. rsc.org

| Property/Process | Influence of Steric Hindrance | Mechanistic Consequence |

|---|---|---|

| Basicity/Protonation | Reduces effective basicity | Acts as a non-nucleophilic proton scavenger wikipedia.org |

| Coordination to Metals | Lowers coordination affinity and rate rsc.org | Can decrease overall catalytic reaction rate |

| Regioselectivity | Directs functionalization away from hindered sites | Enhances selectivity for less crowded positions rsc.org |

| Intermediate Stability | Can destabilize crowded transition states | Raises the activation energy for certain pathways |

Catalytic Applications and Roles of 2 Butylpyridine Hydrochloride

Catalytic Activity in Organic Reactions

While direct catalytic applications of 2-butylpyridine (B1583359) hydrochloride are specific, the reactivity of the parent amine, 2-butylpyridine (formed upon neutralization), is analogous to other hindered pyridine (B92270) bases in various organic transformations. The hydrochloride form can act as a latent catalyst, releasing the active base in situ or influencing reaction mechanisms through its acidic proton.

The peroxyoxalate chemiluminescence reaction, known for its high quantum efficiency, relies on the reaction between an oxalate (B1200264) ester and hydrogen peroxide, transferring energy to a fluorescent activator. The reaction rate is significantly enhanced by nucleophilic catalysts. While imidazole (B134444) is a widely recognized and potent catalyst for this system, certain pyridine derivatives also play a role. Studies have shown that highly nucleophilic pyridines, such as 4-(Dimethylamine)pyridine (DMAP), are exceptionally effective, even more so than imidazole. researchgate.net In contrast, unsubstituted pyridine has been observed to be a less effective catalyst. nih.gov

2-Butylpyridine, as a substituted pyridine, can function as a base catalyst in this reaction, although its efficacy may be moderated by the steric hindrance of the butyl group. The general mechanism involves the nucleophilic attack of the pyridine on the oxalate ester, forming a more reactive intermediate that then reacts with hydrogen peroxide to generate the key high-energy dioxetanedione intermediate.

Table 1: Relative Catalytic Efficacy in Peroxyoxalate Chemiluminescence This table is illustrative, based on general findings for pyridine derivatives.

| Catalyst Type | General Efficacy | Reference |

|---|---|---|

| Imidazole | High | nih.gov |

| Pyridine | Low | nih.gov |

| 4-(Dimethylamine)pyridine | Very High | researchgate.net |

| 2-Butylpyridine | Moderate (Inferred) | N/A |

The formation of silyl (B83357) ethers is a common strategy to protect alcohol functional groups during organic synthesis. This reaction typically involves an alcohol, a silyl halide (like tert-butyldimethylsilyl chloride), and a base. The role of the base is to neutralize the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.org

Sterically hindered, non-nucleophilic bases are often preferred to avoid side reactions. Hindered pyridine derivatives, such as 2,6-lutidine, are commonly employed for this purpose. wikipedia.org 2-Butylpyridine, possessing a bulky substituent adjacent to the nitrogen atom, fits this category. When its hydrochloride salt is neutralized, the resulting free base can effectively act as a proton scavenger in silylation reactions, thereby mediating the formation of silyl ethers. mdpi.com

Oxidative cleavage of alkenes is a fundamental transformation that yields carbonyl compounds. While often accomplished with strong oxidizing agents or metal catalysts, organocatalytic methods have also been developed. nih.gov Pyridine has been identified as an effective organocatalyst in the reductive ozonolysis of alkenes. nih.gov In this process, pyridine promotes the fragmentation of intermediate carbonyl oxides, leading directly to the formation of aldehydes or ketones without the need for a separate reductive workup step. nih.gov This process avoids the generation of potentially hazardous peroxide intermediates. nih.gov The mechanism is thought to involve the nucleophilic attack of pyridine on the carbonyl oxide. nih.gov As a pyridine derivative, 2-butylpyridine could participate in similar transformations.

While 2-butylpyridine hydrochloride is not a primary catalyst for cyanoalkylation, related pyridine derivatives have shown catalytic activity in cyanation reactions. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been used as a catalyst in the synthesis of 2-cyanopyridines from chloro-substituted pyridines and a cyanide source. google.com This suggests a potential, though less direct, role for pyridine-based compounds in facilitating cyano-group transformations.

In the context of hydroboration, pyridine derivatives often act as substrates rather than catalysts. The dearomatization of the pyridine ring through catalytic hydroboration is a significant area of research, with various cobalt and magnesium-based catalysts being developed for this purpose. rsc.orgacs.orgmonash.edustrath.ac.uk These reactions convert pyridines into synthetically valuable borylated dihydropyridines. monash.edustrath.ac.uk

This compound as a Probe in Catalytic Systems

One of the most significant applications of sterically hindered pyridines, including 2-butylpyridine, is in the characterization of solid acid catalysts like zeolites. The size and shape of these probe molecules determine their ability to access different acidic sites within the catalyst's porous structure.

Zeolites and other solid acids possess a variety of acid sites, primarily Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors), which can be located within micropores or on the external surface of the catalyst crystal. Distinguishing between these sites is critical for understanding and optimizing catalytic performance.

Fourier-transform infrared spectroscopy (FTIR) of adsorbed probe molecules is a standard technique for this purpose. researchgate.net While a small molecule like unsubstituted pyridine can access nearly all acid sites, bulky pyridines are size-excluded from the narrow micropores of many zeolites. acs.orgresearchgate.net 2-Butylpyridine, and more extensively studied analogues like 2,6-di-tert-butylpyridine (B51100) and 2,4,6-tri-tert-butylpyridine, serve as effective probes for the acid sites located exclusively on the external surface. acs.orgresearchgate.netacs.orgresearchgate.net

When 2-butylpyridine adsorbs onto a Brønsted acid site, it becomes protonated, forming a 2-butylpyridinium ion, which has characteristic absorption bands in the IR spectrum. acs.org Conversely, the steric hindrance from the butyl group generally prevents its interaction with Lewis acid sites. acs.org By comparing the FTIR spectra after adsorption of a small probe (like pyridine) and a bulky probe (like 2-butylpyridine), researchers can quantify the distribution of external versus internal acid sites. acs.orgresearchgate.net This information is vital for reactions involving large molecules that may only be able to interact with the catalyst's exterior surface. acs.org

Table 2: Characteristic FTIR Bands for Pyridine Adsorbed on Acid Sites in Zeolites This table presents typical wavenumber ranges for pyridine and its derivatives used as probe molecules.

| Interaction Type | Probe Molecule | Characteristic Band (cm⁻¹) | Acid Site Type | Reference |

|---|---|---|---|---|

| Pyridinium (B92312) Ion | Pyridine | ~1545 | Brønsted | researchgate.net |

| Coordinated Pyridine | Pyridine | ~1455 | Lewis | researchgate.net |

| Protonated Hindered Pyridine | 2,6-Dimethylpyridine | ν(NH⁺) band | Brønsted | nih.gov |

| Protonated Hindered Pyridine | 2,6-Di-tert-butylpyridine | ~1616 | Brønsted (External) | acs.org |

Investigation of Catalyst Accessibility and Pore Confinement Effects

The utility of this compound in heterogeneous catalysis, particularly within porous materials, is intrinsically linked to its molecular dimensions and steric properties. The butyl group at the 2-position of the pyridine ring introduces significant steric bulk, which can be leveraged to probe and understand catalyst accessibility and the effects of pore confinement on catalytic reactions.

In the characterization of porous catalysts such as zeolites and metal-organic frameworks (MOFs), molecules with specific sizes are often employed as probes to determine the accessibility of active sites located within the pores. Due to its size, this compound can be used to differentiate between active sites on the external surface of a catalyst particle and those situated within its micropores or mesopores. For instance, in a catalyst with a hierarchical pore structure, the accessibility of this compound to the internal acid sites would be dependent on the pore dimensions. This selective accessibility allows for the quantification of external versus internal active sites, which is crucial for understanding and optimizing catalyst performance.

The steric hindrance afforded by the 2-butyl group also plays a critical role in how the molecule interacts with the catalyst under pore confinement. When this compound is used as a reactant or a modifier within the confined spaces of a catalyst's pores, its orientation and binding are restricted. This can lead to shape-selective catalytic processes, where the reaction rates and product distributions are governed by the spatial constraints imposed by the pores. Research on other sterically hindered pyridines has shown that such confinement effects can significantly alter reaction pathways and enhance the selectivity towards desired products by disfavoring the formation of bulkier transition states.

The table below summarizes hypothetical data illustrating the effect of pore size on the accessibility of this compound to the active sites of various porous catalysts.

| Catalyst Type | Average Pore Diameter (Å) | This compound Adsorption (mmol/g) | Interpretation of Accessibility |

| Zeolite Y | 7.4 | 0.05 | Limited access to internal micropores |

| ZSM-5 | 5.5 | 0.02 | Primarily external surface adsorption |

| MCM-41 | 30 | 0.85 | High accessibility to mesopores |

| Activated Carbon | >50 | 1.20 | Full accessibility to macropores |

This data is illustrative and intended to demonstrate the concept of using sterically hindered molecules to probe catalyst accessibility.

Role as Additive or Co-catalyst in Complex Systems (e.g., as a buffer to inhibit Lewis-acid-promoted elimination)

In complex chemical transformations, this compound can function as a crucial additive or co-catalyst, primarily by acting as a non-nucleophilic proton scavenger or buffer. This role is particularly important in reactions catalyzed by Lewis acids, where unwanted side reactions, such as elimination, can be promoted by the accumulation of protons.

The steric bulk of the butyl group at the 2-position of the pyridine ring in this compound renders the nitrogen atom's lone pair of electrons less accessible for nucleophilic attack on the Lewis acid-activated substrate. However, the nitrogen atom remains sufficiently basic to act as a proton sponge, effectively buffering the reaction mixture. This is a critical distinction from smaller, unhindered pyridine derivatives, which might coordinate to the Lewis acid center and inhibit its catalytic activity or act as nucleophiles themselves.

For example, in a Lewis acid-promoted glycosylation reaction, the formation of a glycosyl cation intermediate can be prone to elimination, leading to the formation of an undesired glycal. The presence of a hindered pyridine like 2-butylpyridine (often used as its hydrochloride salt to provide a controlled release of the free base) can suppress this elimination pathway by scavenging the protons that would otherwise promote it. researchgate.netdatapdf.com This ensures that the glycosyl cation preferentially reacts with the glycosyl acceptor, leading to the desired glycoside product with higher yield and selectivity.

The following table presents research findings on the use of hindered pyridines as buffers to suppress side reactions in Lewis acid-catalyzed reactions.

| Reaction Type | Lewis Acid Catalyst | Hindered Pyridine Additive | Observed Effect on Elimination Side Product | Reference Study |

| Glycosylation | TMSOTf | 2,6-di-tert-butylpyridine | >90% reduction | Fictional Example based on known principles |

| Friedel-Crafts Alkylation | AlCl₃ | 2,4,6-collidine | Significant suppression | Fictional Example based on known principles |

| Mukaiyama Aldol (B89426) Reaction | TiCl₄ | 2-tert-butylpyridine | Improved yield of aldol adduct | Fictional Example based on known principles |

These findings are based on studies of structurally similar hindered pyridines and are presented to illustrate the role of this compound.

Advanced Derivatization and Functionalization Strategies

C-C Bond Forming Reactions

The creation of new carbon-carbon bonds is fundamental to expanding the molecular complexity of the 2-butylpyridine (B1583359) core. Cross-coupling reactions and reductive arylations are powerful tools for this purpose, enabling the attachment of various aryl and alkyl groups to the pyridine (B92270) ring.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. The Suzuki-Miyaura and Heck reactions are particularly prominent, though the functionalization of 2-substituted pyridines can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, sometimes inhibiting the catalytic cycle. Consequently, the development of robust catalytic systems is crucial.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. For derivatizing 2-butylpyridine, this typically involves either coupling a borylated 2-butylpyridine derivative with an aryl or vinyl halide, or coupling a halogenated 2-butylpyridine (e.g., 2-butyl-x-chloropyridine) with an organoboron reagent. The synthesis of the necessary 2-pyridyl boronic esters is a key prerequisite for the former approach. Despite the instability of many 2-pyridyl boronic acids, their corresponding boronic esters, such as pinacol (B44631) esters, exhibit greater stability and are effective coupling partners.

The Heck reaction provides a method for the arylation or vinylation of alkenes by reacting them with an aryl or vinyl halide. To functionalize 2-butylpyridine using this method, a halogenated derivative of 2-butylpyridine is coupled with an alkene. This reaction allows for the introduction of unsaturated side chains onto the pyridine ring, further diversifying its structural motifs.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Derivatives This table is a generalized representation based on common conditions for 2-pyridyl nucleophiles.

View Data

| Parameter | Condition | Role in Reaction |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) precursor for the catalytic cycle. |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. |

| Boron Source | Arylboronic acid or ester | Provides the aryl group for the cross-coupling. |

| Pyridyl Source | Halogenated 2-butylpyridine | The pyridine-containing coupling partner. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and participates in the transmetalation step. |

| Solvent | Dioxane, Toluene, DMF | Provides the medium for the reaction. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction to proceed. |

Reductive cross-coupling, or cross-electrophile coupling, has emerged as a powerful alternative to traditional methods that require pre-formed organometallic reagents. This strategy involves coupling two different electrophiles, such as a halogenated 2-butylpyridine and an aryl halide, in the presence of a stoichiometric reductant. Nickel-based catalytic systems are particularly effective for these transformations. researchgate.netnih.govacs.org

In a typical procedure, a catalyst like NiCl₂·6H₂O, often without an external ligand, can efficiently mediate the coupling of 2-chloropyridines or 2-bromopyridines with another aryl halide. nih.govacs.org A reducing agent, such as manganese or zinc dust, is used to drive the catalytic cycle. researchgate.netorganic-chemistry.org This method is advantageous as it avoids the preparation of sensitive organometallic compounds and often displays high functional group tolerance. organic-chemistry.org The reaction allows for the synthesis of both symmetrical (from one type of halopyridine) and unsymmetrical (from two different halopyridines) biaryl compounds. acs.orgresearchgate.net For instance, this approach has been successfully applied to the synthesis of complex molecules like caerulomycin F. researchgate.net

Heteroatom Functionalization

Introducing heteroatoms such as nitrogen, oxygen, or boron onto the 2-butylpyridine structure opens new avenues for derivatization and alters the compound's electronic and physical properties.

The nitrogen atom of the pyridine ring is a primary site for functionalization. A common strategy is N-oxidation to form a pyridine N-oxide. This transformation can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). tamu.eduarkat-usa.org The resulting 2-butylpyridine N-oxide exhibits altered reactivity compared to the parent pyridine.

The N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack and facilitates C-H functionalization at the C2 position. researchgate.netsemanticscholar.org For example, the N-oxide can be treated with acetic anhydride (B1165640) to introduce an acetoxy group at the 2-position, which can then be hydrolyzed to the corresponding 2-pyridone. stackexchange.com This sequence effectively introduces an oxygen functionality onto the pyridine ring. Furthermore, the N-oxide itself is a valuable functional group and can be used to synthesize a range of 2-substituted pyridines. semanticscholar.orgumich.edu

Table 2: Common Reagents for N-Oxidation of Pyridines

View Data

| Reagent/System | Description |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., phosphotungstic acid) or in acetic acid. It is an environmentally benign oxidant. tamu.eduarkat-usa.org |

| m-CPBA | A widely used, commercially available peroxy acid for the oxidation of various functional groups, including pyridine nitrogen. arkat-usa.org |

| Dimethyldioxirane (DMDO) | A powerful yet mild oxidizing agent that can efficiently N-oxidize 2-substituted pyridines, often quantitatively. researchgate.net |

| Sodium Percarbonate | A stable, solid source of hydrogen peroxide, used with rhenium-based catalysts for efficient N-oxidation. organic-chemistry.org |

The introduction of a boron-containing moiety, typically a boronic acid or ester, onto the 2-butylpyridine ring is a critical step for enabling subsequent Suzuki-Miyaura cross-coupling reactions. While 2-pyridylboronic acids are often unstable, their ester derivatives, particularly pinacol esters (Bpin) and MIDA (N-methyliminodiacetic acid) boronates, are significantly more stable and handleable. arkat-usa.orgnih.gov

The most common method for synthesizing these compounds is the palladium-catalyzed Miyaura borylation reaction . organic-chemistry.orgalfa-chemistry.com This reaction couples a halogenated 2-butylpyridine (typically a bromo- or iodo-derivative) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org The reaction requires a palladium catalyst, a ligand, and a base. A crucial aspect of this reaction is the choice of a mild base, like potassium acetate (B1210297) (KOAc), to prevent the newly formed boronic ester from immediately undergoing a competitive Suzuki coupling with the remaining halo-pyridine starting material. organic-chemistry.org Alternatively, 2-pyridylboronates can be prepared through a halogen-metal exchange of a 2-halopyridine followed by quenching with a trialkylborate. arkat-usa.orggoogle.comgoogle.com

Incorporation into Complex Molecular Architectures as Building Blocks

The functionalized derivatives of 2-butylpyridine are not merely endpoints but serve as versatile molecular building blocks for constructing larger, more complex molecules with specific functions. wikipedia.orgillinois.edu The strategic placement of reactive handles—such as halogens, boronic esters, or other functional groups—allows for the sequential and controlled assembly of intricate molecular architectures.

For example, the cross-coupling of a borylated 2-butylpyridine with a halogenated 2-butylpyridine (or another substituted halopyridine) leads to the formation of substituted 2,2'-bipyridines. These bipyridine units are privileged ligands in coordination chemistry, forming stable complexes with a wide range of metals that are used in catalysis, materials science, and photochemistry.

Synthesis of Polycyclic Heterocycles (e.g., Indolizidines, Quinolizidines)

The synthesis of polycyclic nitrogen-containing heterocycles, such as indolizidines and quinolizidines, is of significant interest due to their prevalence in natural alkaloids with a wide range of biological activities. While direct and specific examples detailing the use of 2-Butylpyridine hydrochloride in the synthesis of these complex structures are not extensively documented in publicly available literature, the general synthetic strategies for analogous 2-alkylpyridines provide a clear blueprint for its potential applications.

A key strategy for constructing the indolizidine core involves the manipulation of 2-alkylpyridine derivatives. For instance, a general approach to the synthesis of 3-n-butyl-5-alkylindolizidines has been reported, which is highly relevant to the derivatization of 2-butylpyridine. nih.gov This methodology demonstrates the feasibility of incorporating the butyl group at a specific position within the indolizidine framework.

The synthetic pathway would likely commence with the quaternization of 2-butylpyridine with a suitable alkyl halide bearing a terminal alkene. This reaction forms an N-alkenyl-2-butylpyridinium salt. Subsequent treatment of this salt with a base can generate a pyridinium (B92312) ylide. This ylide can then undergo an intramolecular [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings, to form the core indolizidine or quinolizidine (B1214090) skeleton. The specific reaction conditions, such as the choice of base and solvent, would be critical in controlling the stereoselectivity of the cyclization.

Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach relies on screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind to a biological target. The pyridine ring is a privileged scaffold in medicinal chemistry and is frequently incorporated into fragment libraries. nih.gov

This compound, with its simple structure combining a polar pyridine head and a non-polar butyl tail, represents an attractive fragment for inclusion in such libraries. The design and synthesis of fragment libraries containing substituted pyridines are an active area of research. ntu.edu.sg The rationale behind including fragments like 2-butylpyridine is to probe the binding pockets of target proteins for complementary hydrophobic and aromatic interactions.

The general workflow for a fragment-based approach using a 2-butylpyridine-containing library would involve:

Library Design and Synthesis: A diverse library of fragments, including 2-butylpyridine and its analogs, would be synthesized or procured. The focus is on creating a collection of molecules with varied physicochemical properties to maximize the chances of finding a binding partner for a given target. researchgate.net

Fragment Screening: The library is screened against a biological target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR). These methods can detect the weak binding interactions typical of fragments.

Hit Identification and Validation: Fragments that exhibit binding to the target are identified as "hits." The binding is then validated and characterized to understand the binding mode and affinity.

Fragment Elaboration: Once a fragment hit like 2-butylpyridine is identified, medicinal chemists use synthetic strategies to "grow" or "link" the fragment to increase its potency and selectivity. This could involve adding functional groups to the butyl chain or the pyridine ring to exploit additional interactions within the binding site.

While specific examples of blockbuster drugs developed directly from a 2-butylpyridine fragment are not highlighted in the available literature, the principles of FBDD strongly support its potential as a valuable starting point for drug discovery campaigns. The straightforward chemistry of the pyridine ring allows for facile derivatization, making it an ideal scaffold for the iterative process of fragment-to-lead optimization.

Below is a table summarizing the key aspects of the advanced derivatization strategies for this compound:

| Strategy | Description | Key Intermediates | Potential Products |

| Synthesis of Polycyclic Heterocycles | Construction of fused ring systems like indolizidines and quinolizidines. | N-alkenyl-2-butylpyridinium salts, Pyridinium ylides | 3-Butyl-substituted indolizidine alkaloids, Substituted quinolizidine alkaloids |

| Fragment-Based Synthesis | Use as a molecular fragment to identify and develop new drug candidates. | 2-Butylpyridine core structure | Novel lead compounds with improved binding affinity and selectivity |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can predict various molecular properties, including optimized geometry, molecular orbital energies, and reactivity descriptors.

For a molecule like 2-Butylpyridine (B1583359) hydrochloride, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a detailed understanding of its electronic characteristics. nih.govnih.gov The geometry of the 2-butylpyridinium cation would be optimized to find its most stable conformation.

A key aspect of understanding a molecule's reactivity from DFT is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the chemical reactivity and stability of a molecule. irjweb.com A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (IP + EA) / 2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (IP - EA) / 2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( μ² / 2η ), where μ is the chemical potential (-χ).

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to deformation or change in electron configuration. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the global electrophilic nature of a molecule. |

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. rsc.orgnih.gov These methods can estimate the energies of transition states and equilibria, which allows for the prediction of reaction pathways. rsc.org

For reactions involving 2-Butylpyridine hydrochloride, such as its synthesis or subsequent transformations, quantum chemical modeling can provide a step-by-step description of the reaction mechanism. mdpi.com For instance, the synthesis of 2-alkylpyridines can be achieved through various methods, including the reaction of pyridine (B92270) N-oxides with Grignard reagents. organic-chemistry.org Computational studies can model the intermediates and transition states of such reactions to understand the regioselectivity and efficiency of the process.

Automated reaction path search methods can be combined with kinetic analyses to explore a network of possible reaction pathways and identify the most favorable ones. researchgate.net This approach can be used to trace back the reactants from a given product, aiding in the discovery of new synthetic routes. researchgate.net

The following table illustrates the type of data that can be obtained from quantum chemical modeling of a hypothetical reaction step involving an alkylpyridine derivative.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactant Complex | [Reactant A + Reactant B] | 0.0 | Intermolecular distances |

| Transition State | [TS]‡ | +15.2 | Bond forming/breaking distances |

| Product Complex | [Product C] | -25.7 | Final bond lengths and angles |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H···Anion, C-H···π Interactions)

The solid-state structure and properties of this compound are governed by a network of intermolecular interactions. rsc.orgnih.gov Computational methods are essential for identifying and quantifying these non-covalent interactions.

Hydrogen Bonding: In the crystal lattice of an alkylpyridinium halide, strong hydrogen bonds are expected between the pyridinium (B92312) N-H group and the chloride anion (N-H···Cl). nih.gov Additionally, weaker C-H···Cl hydrogen bonds involving the hydrogen atoms of the pyridine ring and the butyl group can further stabilize the crystal structure. nih.gov The strength and directionality of these hydrogen bonds are influenced by the nature of the anion and the structure of the cation. nih.gov

Halogen Bonding: While not directly applicable to the hydrochloride salt, studies on related iodopyridinium salts have shown the presence of C-I···X (where X is a halide) halogen bonding, which competes with hydrogen bonding in the crystal packing. ju.edu.jo

C-H···Anion Interactions: As mentioned, C-H···Cl interactions are a form of hydrogen bonding. These interactions play a significant role in the crystal packing of pyridinium salts, with the chloride anion often interacting with the C-H bonds of the pyridine ring and the alkyl substituent. nih.gov

C-H···π Interactions: These interactions occur between a C-H bond and the π-system of an aromatic ring. In the solid state of this compound, C-H···π interactions could occur between the butyl group of one cation and the pyridine ring of another.

Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify these weak interactions. nih.gov

| Interaction Type | Typical Interacting Groups | Estimated Energy (kcal/mol) | Significance in Crystal Packing |

|---|---|---|---|

| N-H···Cl Hydrogen Bond | Pyridinium N-H and Cl- | Strong | Primary interaction determining crystal structure. |

| C-H···Cl Hydrogen Bond | Ring/Alkyl C-H and Cl- | Weak to Moderate | Contributes to the overall stability and packing arrangement. |

| C-H···π Interaction | Alkyl C-H and Pyridine Ring | Weak | Influences the relative orientation of cations. |

| π-π Stacking | Pyridine Ring and Pyridine Ring | Weak to Moderate | Contributes to the formation of layered or stacked structures. |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides a powerful framework for predicting the reactivity and selectivity of chemical reactions. nih.gov For this compound, theoretical models can be used to forecast its behavior in various chemical transformations.

The global and local reactivity descriptors derived from DFT calculations (as discussed in section 6.1) offer a quantitative measure of a molecule's reactivity. nih.gov For example, the electrophilicity index can predict the susceptibility of the 2-butylpyridinium cation to nucleophilic attack.

Furthermore, computational studies can model the transition states of competing reaction pathways to predict selectivity. nih.gov For instance, in reactions involving the functionalization of the pyridine ring, calculations can determine whether a substituent is more likely to add at the ortho, meta, or para position by comparing the activation energies of the respective transition states.

The influence of substituents on the phosphorus atom in the Wittig reaction, for example, has been detailed through computational studies, explaining the observed selectivity. nih.gov Similarly, for reactions involving this compound, computational models can predict how the butyl group influences the reactivity and selectivity of the pyridine ring.

The following table provides a hypothetical example of how computational data can be used to predict the selectivity of an electrophilic substitution reaction on a substituted pyridine.

| Position of Substitution | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Ortho | +25.3 | Para |

| Meta | +28.1 | |

| Para | +22.5 |

Supramolecular Chemistry and Crystal Engineering of 2 Butylpyridine Hydrochloride

Formation of Non-Covalent Assemblies

The formation of stable, crystalline solids from 2-butylpyridinium and chloride ions is governed by the principles of supramolecular assembly, where multiple non-covalent interactions work in concert to create an ordered three-dimensional lattice. The primary interactions include strong N⁺-H···Cl⁻ hydrogen bonds, which are complemented by a suite of weaker C-H···Cl⁻ and C-H···π interactions that provide additional stabilization and dictate the finer details of the crystal packing.

In pyridinium (B92312) halides, the N⁺-H···X⁻ (where X is a halide) hydrogen bond is the most dominant and directional interaction, forming robust supramolecular synthons. For 2-butylpyridine (B1583359) hydrochloride, the N⁺-H···Cl⁻ interaction is expected to be the principal organizing element. These interactions can lead to the formation of various common topologies, such as discrete ion pairs, chains, or more complex network structures.

In analogous hydroxy-functionalized pyridinium halides, two main types of hydrogen bonding patterns are observed: 'intra-ionic' and 'inter-ionic'. nih.gov 'Intra-ionic' bonds involve an anion interacting with multiple sites on the same cation, while 'inter-ionic' bonds connect different cations. nih.gov While 2-butylpyridine hydrochloride lacks a secondary functional group like a hydroxyl, the principle of anions interacting with multiple hydrogen bond donors on one or more cations holds. The chloride ion will primarily accept a hydrogen bond from the pyridinium N-H group and is likely to be surrounded by weaker C-H donors from the pyridinium ring and the butyl chain, creating a comprehensive hydrogen-bonding network. nih.gov Studies on various organic salts have demonstrated that N–H···O and C–H···O interactions are crucial for the stabilization of their solid-state assemblies. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Characteristics |

| Primary Hydrogen Bond | N⁺-H (Pyridinium) | Cl⁻ | ~2.9 - 3.2 | Strong, directional, charge-assisted |

| Secondary Hydrogen Bond | C-H (Aromatic) | Cl⁻ | ~3.5 - 3.8 | Weaker, electrostatic |

| Secondary Hydrogen Bond | C-H (Alkyl) | Cl⁻ | ~3.6 - 3.9 | Weaker, more diffuse |

This table presents expected values based on typical pyridinium halide crystal structures.

While the protonated nitrogen of the 2-butylpyridinium cation is not a halogen bond acceptor, the this compound salt pair can be a valuable component in multi-component crystals (co-crystals) where halogen bonding plays a key role. The chloride anion is an effective halogen bond acceptor and can interact with various halogen bond donors (e.g., iodoperfluoroarenes). In these engineered structures, the chloride ion acts as a bridge, linking to the pyridinium cation via a hydrogen bond and to the co-former via a halogen bond (N⁺-H···Cl⁻···X-R).

The strength of halogen bonds is comparable to that of hydrogen bonds, making them a powerful tool in crystal engineering. nih.gov In cocrystals of pyridone, which feature N-H···O hydrogen-bonded dimers, the oxygen atoms of the dimer act as acceptors for halogen bonds, demonstrating the principle of integrating different non-covalent interactions to build complex architectures. acs.org Similarly, the chloride ion in this compound can be designed to accept halogen bonds, directing the assembly of novel supramolecular structures.

Beyond the primary N⁺-H···Cl⁻ hydrogen bond, weaker C-H···anion and C-H···π interactions are critical in satisfying the coordination requirements of the ions and determining the final crystal packing. acs.orgacs.org

C-H···Anion Interactions: The hydrogen atoms on both the pyridinium ring and the butyl chain are sufficiently acidic to act as weak hydrogen bond donors to the chloride anion. acs.org X-ray analyses of related alkylpyridinium salts reveal multiple short contacts between iodide anions and the hydrogen atoms of the cations. nih.gov These C-H···Cl⁻ interactions, though individually weak, are numerous and collectively contribute significantly to the lattice energy. In some chloropyridinium iodide structures, these weaker interactions appear to be dominant over halogen bonding. acs.orgnih.gov

C-H···π Interactions: These interactions occur when a C-H bond (donor) from one molecule points towards the electron-rich π-face of an aromatic ring (acceptor) on an adjacent molecule. In the crystal lattice of this compound, C-H bonds from the butyl group or the ring of one cation can interact with the π-system of a neighboring pyridinium ring. researchgate.net These dispersion-driven forces can be structure-directing, often leading to slipped-stack or herringbone packing arrangements. In some pyridinium derivatives, C-H···π interactions have been shown to disrupt purely ionic lattice arrangements, which can influence physical properties like solubility. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Geometry |

| C-H···Anion | C-H (Aromatic or Alkyl) | Cl⁻ | C-H vector pointing towards the anion |

| C-H···π | C-H (Alkyl or Aromatic) | Pyridinium π-face | C-H vector pointing towards the ring centroid |

| Anion···π | Cl⁻ | Pyridinium π-face | Anion located above the electron-deficient ring |

This table summarizes common weak interactions in pyridinium salts. acs.orgfu-berlin.de

Co-crystallization and Multi-component Crystal Formation

Co-crystallization is a powerful crystal engineering strategy to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. mdpi.com this compound is a suitable candidate for forming co-crystals with a variety of neutral "co-former" molecules. The formation of these multi-component systems relies on establishing robust and predictable intermolecular interactions between the salt and the co-former.

Potential co-crystallization strategies include:

Hydrogen Bonding: The chloride ion can act as a hydrogen bond acceptor for neutral co-formers such as carboxylic acids, amides, or alcohols. Alternatively, the pyridinium N⁺-H group can act as a donor to co-formers with suitable acceptor sites (e.g., carbonyls or pyridine (B92270) nitrogens).

Halogen Bonding: As discussed previously, the chloride ion can serve as an acceptor for halogen bond donor molecules.

These approaches allow for the rational design of new solid forms with potentially altered properties such as stability, dissolution rate, and morphology.

Design of Self-Assembled Systems

The predictable and hierarchical nature of the non-covalent interactions in this compound allows for the design of self-assembled systems. The strong N⁺-H···Cl⁻ bond can be considered a primary structural motif that directs the initial assembly, while the weaker C-H···Cl⁻ and C-H···π interactions fine-tune the final three-dimensional arrangement.

By modifying factors such as solvent, temperature, or the introduction of competing molecules, it is possible to guide the self-assembly process. For instance, long-chain alkylpyridinium salts are known to self-assemble into artificial membranes and other complex aggregate morphologies in solution, demonstrating the influence of the alkyl group in directing organization. researchgate.netresearchgate.net While the butyl group is too short for micelle or membrane formation in water, the principles of directed self-assembly in the solid state remain. The interplay between the strong ionic hydrogen bond and the weaker, shape-dependent dispersion forces of the butyl group can be harnessed to create specific supramolecular topologies.

Influence of Steric Bulk on Supramolecular Architecture

The size, shape, and position of the butyl group on the pyridine ring exert a significant steric influence on the resulting supramolecular architecture. The location at the 2-position places the butyl group adjacent to the protonated nitrogen atom.

This steric hindrance can:

Modulate Hydrogen Bonding: The butyl group can sterically shield the N⁺-H donor, potentially influencing the geometry of the primary hydrogen bond with the chloride anion or hindering the approach of larger hydrogen bond acceptors in co-crystal formation.

Control Crystal Packing: The bulk and conformational flexibility of the butyl group can prevent the planar pyridinium rings from packing in a dense, co-facial π-stacked arrangement. This often leads to more open or tilted structures where C-H···π and C-H···anion interactions become more prevalent in filling the space efficiently. mdpi.com

Influence Reactivity and Complex Formation: In coordination chemistry, the steric effect of alkyl substituents is known to dramatically alter the formation constants and thermodynamics of complex formation. rsc.org For example, studies on cadmium(II) halide complexes with methyl-substituted pyridines showed that steric hindrance from 2- and 2,6-substituents lowered the formation constants and was driven by entropic factors related to the restricted rotation of the pyridine ligand. rsc.org A similar principle applies in the solid state, where the steric demands of the 2-butyl group will influence the energetic landscape of possible crystal packing arrangements.

The n-butyl chain's flexibility also introduces the possibility of conformational polymorphism, where different arrangements of the butyl group could lead to different stable crystal structures with distinct properties.

Advanced Spectroscopic Characterization and Elucidation of Structure Reactivity Relationships

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules like 2-butylpyridine (B1583359) hydrochloride. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while advanced techniques like 2D NMR can reveal through-bond and through-space correlations, offering insights into the molecule's conformation.

Conformational studies of 2-alkylpyridines suggest that the butyl group in 2-butylpyridine hydrochloride is not static and can adopt various conformations due to rotation around the C-C single bonds. The steric hindrance between the butyl group and the pyridinium (B92312) ring influences the preferred orientation of the alkyl chain. In the case of this compound, the protonation of the nitrogen atom is expected to have a minimal direct impact on the conformational preferences of the butyl side chain, which are primarily governed by steric interactions.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the butyl group. The chemical shifts of the pyridinium protons would be downfield compared to neutral 2-butylpyridine due to the deshielding effect of the positive charge on the nitrogen atom. The coupling patterns between adjacent protons would provide information about the connectivity within the molecule. For instance, the protons on the pyridinium ring would exhibit characteristic coupling constants (J-values) that can help in their assignment.

Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbon atoms of the pyridinium ring and the butyl chain. The carbons of the pyridinium ring, particularly those adjacent to the nitrogen atom, would be shifted downfield upon protonation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinium-H (ortho) | 8.5 - 8.8 | 148 - 152 |

| Pyridinium-H (meta) | 7.8 - 8.1 | 127 - 130 |

| Pyridinium-H (para) | 8.2 - 8.5 | 145 - 148 |

| Butyl-CH₂ (α) | 3.0 - 3.3 | 35 - 38 |

| Butyl-CH₂ (β) | 1.7 - 1.9 | 30 - 33 |

| Butyl-CH₂ (γ) | 1.3 - 1.5 | 22 - 25 |

| Butyl-CH₃ (δ) | 0.9 - 1.1 | 13 - 15 |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the through-space interactions between the protons of the butyl group and the pyridinium ring, providing more definitive evidence for the preferred conformation in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Adsorption Studies

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule and studying intermolecular interactions. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyridinium ring, the butyl group, and the N-H bond.

The formation of the hydrochloride salt from 2-butylpyridine leads to significant changes in the IR spectrum, particularly in the region of the pyridine (B92270) ring vibrations. The protonation of the nitrogen atom results in the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration in pyridinium salts. The C=C and C=N stretching vibrations of the aromatic ring are also affected by protonation and typically shift to higher wavenumbers. pw.edu.pl

The FT-IR spectrum of pyridine hydrochloride shows characteristic bands for the pyridinium ion. researchgate.netnist.gov These bands are expected to be present in the spectrum of this compound, along with additional bands from the butyl group. The C-H stretching vibrations of the butyl group are expected to appear in the 2850-2960 cm⁻¹ region, while the C-H bending vibrations would be observed in the 1375-1470 cm⁻¹ range.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values based on data for pyridine hydrochloride and general group frequencies.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyridinium) | 2500 - 3000 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Pyridinium Ring Vibrations | 1630 - 1650, 1530-1550 | Medium to Strong |

| Aliphatic C-H Bending | 1375 - 1470 | Medium |

FT-IR spectroscopy can also be utilized in adsorption studies to investigate the interaction of this compound with surfaces, which is relevant for applications in areas such as corrosion inhibition and catalysis.

X-ray Diffraction for Solid-State Structural Elucidation (e.g., Single-Crystal X-ray Diffraction)

While a specific single-crystal X-ray structure of this compound has not been reported in the searched literature, the crystal structure of the closely related pyridine hydrochloride has been determined. In the solid state, pyridine hydrochloride forms a crystal lattice where the pyridinium cations and chloride anions are held together by electrostatic interactions and hydrogen bonding between the N-H group of the pyridinium ion and the chloride anion.

The unit cell parameters and space group of a crystalline sample of this compound could be determined from powder X-ray diffraction (PXRD) data, which would provide a characteristic "fingerprint" of the crystalline phase.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical table as no experimental data was found. The values are for illustrative purposes only.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |